3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-22-15(8-10-18(11-9-15)23(2,20)21)12-16-14(19)17-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNPOQLHUVCFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the preparation of 1-methanesulfonyl-4-methoxypiperidine. This can be achieved through the reaction of 4-methoxypiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine.
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Alkylation: : The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group at the nitrogen atom of the piperidine ring.
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Urea Formation: : The final step involves the reaction of the alkylated piperidine with phenyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methoxy group on the piperidine ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.
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Reduction: : The urea moiety can be reduced to form the corresponding amine under hydrogenation conditions using catalysts such as palladium on carbon.
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Substitution: : The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for the reduction of the urea group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its role as an inhibitor of specific biological targets.
1.1 TRPV1 Antagonism
Research indicates that derivatives of urea compounds, including 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea, have been explored for their antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is implicated in pain pathways, and antagonists can potentially lead to new analgesic therapies. Studies have shown that modifications in the urea structure can enhance binding affinity and selectivity towards TRPV1, suggesting its utility in pain management strategies .
1.2 Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Another significant application lies in the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to immune response modulation and cancer progression. Research has demonstrated that phenyl urea derivatives can effectively inhibit IDO1, thus presenting a promising avenue for cancer immunotherapy . The compound's structural features may allow for optimization of its inhibitory activity against IDO1, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound.
2.1 Modifications and Potency
Studies have indicated that substituents on the phenyl ring and modifications to the piperidine moiety significantly affect biological activity. For instance, altering the position or type of substituents on the phenyl group can lead to variations in IDO1 inhibitory potency . Such SAR insights are essential for developing more effective analogs.
Case Studies and Research Findings
Several case studies underline the compound's potential applications:
3.1 Analgesic Development
A study investigating various urea derivatives found that specific modifications to the methanesulfonyl and piperidine groups could enhance analgesic properties through TRPV1 antagonism . This highlights the compound's potential as a lead for developing new pain relief medications.
3.2 Cancer Immunotherapy
In another case study focused on IDO1 inhibitors, compounds structurally similar to this compound showed promising results in preclinical models, demonstrating reduced tumor growth and enhanced immune response . This positions the compound as a candidate for further development in cancer therapies.
Mechanism of Action
The mechanism of action of 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The methanesulfonyl group may enhance its binding affinity to certain enzymes or receptors, while the phenylurea moiety can facilitate interactions with proteins involved in signal transduction pathways. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to two structurally related phenylurea derivatives:
3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)
1-Phenyl-3-piperidin-4-ylurea (CAS 61220-48-2)
Physicochemical Properties
- Solubility: The methanesulfonyl and methoxy groups in the target compound may improve aqueous solubility compared to the dimethylamino and piperidinyl analogs, which rely on less polar substituents .
- Stability: The methanesulfonyl group could enhance resistance to enzymatic degradation compared to the dimethylamino analog, which lacks electron-withdrawing groups. However, incompatibility with strong oxidizers (e.g., peroxides) is likely shared across all three compounds .
Environmental and Regulatory Aspects
- Ecotoxicity: All three compounds lack ecotoxicological data, though proper disposal via incineration with afterburners is recommended for the dimethylamino analog .
- Regulatory Status: None of the compounds are listed under major regulatory frameworks (e.g., REACH, TSCA) in the available evidence .
Research Implications and Gaps
While structural analogs provide foundational insights, critical gaps remain:
Biological Activity: No data exist for the target compound’s pharmacological or toxicological profiles.
Stability Studies : Comparative degradation kinetics under varying pH and temperature conditions are needed.
Environmental Impact : Bioaccumulation and mobility in soil remain unstudied for all three compounds.
Biological Activity
3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea, a compound with the molecular formula C20H27N3O4S and a molecular weight of 405.51 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications.
The compound's structure features a piperidine ring and a phenylurea moiety, which are known to interact with various biological targets. The methanesulfonyl group enhances solubility and bioavailability. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in disease processes.
1. Antidiabetic Activity
Recent research has investigated the compound's potential as an antidiabetic agent. In vitro studies have shown that it exhibits significant inhibitory activity against α-glucosidase, an enzyme critical for carbohydrate metabolism. The IC50 values indicate that the compound is effective at low concentrations:
| Compound | IC50 (µM) |
|---|---|
| This compound | 4.87 ± 0.13 |
| Other analogs | Varies (higher values) |
This suggests that modifications to the phenyl ring can enhance the biological activity, making it a candidate for further development in diabetes management .
2. Anticancer Potential
The compound's structural similarities to known anticancer agents have prompted investigations into its activity against cancer cell lines. It is hypothesized to inhibit pathways associated with tumor growth and metastasis, particularly through interactions with the epidermal growth factor receptor (EGFR).
In vitro assays have demonstrated that derivatives of this compound can reduce cell viability in cancer models, indicating potential as a therapeutic agent for resistant cancer types .
Case Study 1: In Vitro Evaluation
A study conducted on various phenylurea derivatives, including our compound of interest, evaluated their efficacy against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. The results highlighted that certain modifications significantly enhanced IDO1 inhibition compared to standard references like epacadostat .
Case Study 2: Pharmacokinetic Profile
Pharmacokinetic studies have been performed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early results suggest favorable oral bioavailability but indicate potential challenges related to metabolic stability . This information is crucial for optimizing dosing regimens in clinical settings.
Efficacy Against Specific Targets
Research has indicated that the compound selectively inhibits certain kinases involved in cancer progression. For instance, it shows promise in targeting mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC) cases resistant to first-line therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-phenylurea, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis likely involves sulfonylation of a piperidine precursor, followed by urea formation via reaction with phenyl isocyanate. Key steps include:
- Sulfonylation : Methanesulfonyl chloride reacts with 4-methoxypiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Urea formation : Coupling the sulfonylated intermediate with phenyl isocyanate in anhydrous THF, monitored by TLC or HPLC for completion .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Critical considerations : Control reaction temperature to avoid decomposition (decomposition products include CO, CO₂, and NOx ), and ensure inert atmosphere during sulfonylation to prevent side reactions.
Q. How can researchers characterize the structural integrity of this compound?
- Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4 of piperidine, sulfonyl group at N1) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated m/z for C₁₅H₂₁N₃O₄S: 339.12) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., piperidine ring conformation) .
Q. What preliminary toxicity assessment strategies should be employed given the lack of toxicological data for this compound?
- Answer : Follow tiered testing:
- In vitro : Ames test for mutagenicity and MTT assay for cytotoxicity in human hepatocyte cell lines (e.g., HepG2) .
- In silico : Predict ADMET properties using QSAR models (e.g., SwissADME) to identify potential red flags like hepatotoxicity .
- Safety protocols : Use NIOSH-approved respirators and chemical-resistant gloves during handling to mitigate exposure risks .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound against protein targets, and what analytical methods resolve conflicting data?
- Answer :
- Target identification : Use molecular docking (AutoDock Vina) to predict binding affinity with kinases or GPCRs, followed by surface plasmon resonance (SPR) for kinetic validation .
- Data contradiction resolution : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate using orthogonal methods (e.g., ITC vs. SPR) .
Q. What computational approaches are recommended to study the stability and degradation pathways of this compound under varying environmental conditions?
- Answer :
- Degradation modeling : Perform DFT calculations (Gaussian 09) to identify energetically favorable pathways (e.g., hydrolysis of the sulfonamide group) .
- Environmental simulation : Use EPI Suite to predict half-life in soil/water and identify major degradation products (e.g., CO₂, NOx) .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Answer :
- Standardization : Measure solubility in PBS (pH 7.4) and logP via shake-flask method with HPLC quantification .
- Inter-laboratory validation : Collaborate with independent labs to compare results using identical protocols (e.g., OECD Guidelines 105, 117) .
Q. What experimental designs are suitable for assessing the environmental impact of this compound’s metabolites?
- Answer :
- Metabolite profiling : Incubate the compound with rat liver microsomes (RLM) and analyze metabolites via LC-MS/MS .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .
Methodological Guidelines
- Synthesis optimization : Prioritize green chemistry principles (e.g., replace dichloromethane with cyclopentyl methyl ether) .
- Data reporting : Include detailed reaction conditions (solvent, catalyst, temperature) and analytical parameters (HPLC gradients, NMR frequencies) to ensure reproducibility .
- Risk mitigation : Adopt ISO 31000 standards for hazard management, including fume hood use and emergency shower access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
